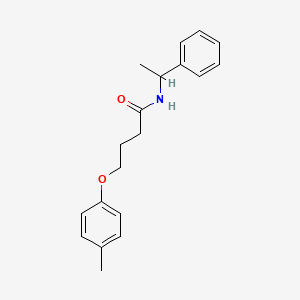
4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide, also known as MPPEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPEB belongs to the class of compounds known as selective androgen receptor modulators (SARMs), which have been developed as an alternative to traditional anabolic steroids. In
作用机制
4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide works by selectively binding to and activating androgen receptors in the body. This activation leads to an increase in protein synthesis and a decrease in protein breakdown, which results in an increase in muscle mass and bone density. 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide has also been shown to have a positive effect on lipid metabolism, which could make it a useful tool in the treatment of obesity and related metabolic disorders.
Biochemical and Physiological Effects:
4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide has been shown to have a number of biochemical and physiological effects in animal models. These effects include an increase in muscle mass and bone density, as well as improvements in lipid metabolism and insulin sensitivity. 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide has also been shown to have a positive effect on cognitive function and mood, making it a potential candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the primary advantages of using 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide in lab experiments is its selectivity for androgen receptors. This selectivity makes it a useful tool for studying the effects of androgen receptor activation on various physiological processes. However, one of the limitations of using 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide in lab experiments is its complex synthesis method, which can make it difficult and expensive to obtain in large quantities.
未来方向
There are a number of future directions for the study of 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide. One area of research is the development of new treatments for muscle wasting and bone loss associated with aging and certain medical conditions. Another area of research is the development of new treatments for metabolic disorders such as obesity and type 2 diabetes. Additionally, 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide could be studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
合成方法
The synthesis of 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide involves a multi-step process that begins with the reaction of 4-methylphenol with 1-bromobutane to form 4-(4-methylphenoxy)butane. This intermediate product is then reacted with phenethylamine to produce 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide. The synthesis of 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide is a complex process that requires advanced knowledge of organic chemistry and specialized equipment.
科学研究应用
4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary applications of 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide is in the treatment of muscle wasting and bone loss associated with aging and certain medical conditions. 4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide has been shown to increase muscle mass and bone density in animal models, making it a promising candidate for the development of new treatments for these conditions.
属性
IUPAC Name |
4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-15-10-12-18(13-11-15)22-14-6-9-19(21)20-16(2)17-7-4-3-5-8-17/h3-5,7-8,10-13,16H,6,9,14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIODRGMUDOVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylphenoxy)-N-(1-phenylethyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-butyl-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5129735.png)
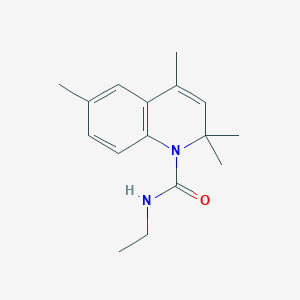

![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B5129758.png)
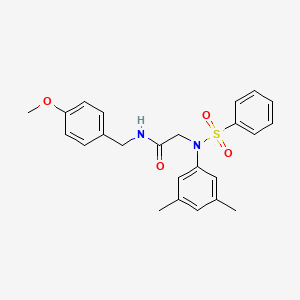
![2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one](/img/structure/B5129773.png)
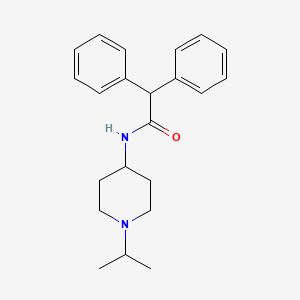
![2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5129796.png)
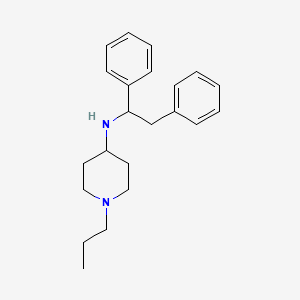

![2-[(4-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1,3-oxazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5129829.png)
![2-methyl-N-(3-methylphenyl)-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5129832.png)
![5-{[(1-isopropyl-4-piperidinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5129846.png)
![methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate](/img/structure/B5129858.png)